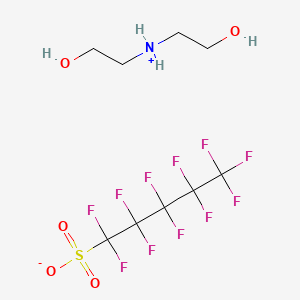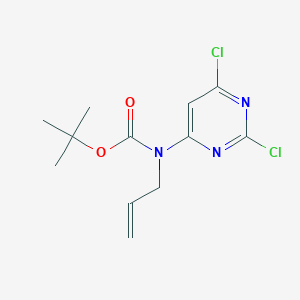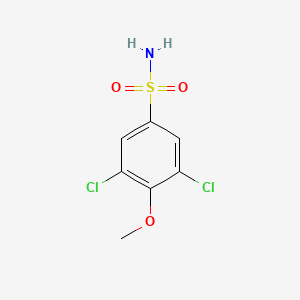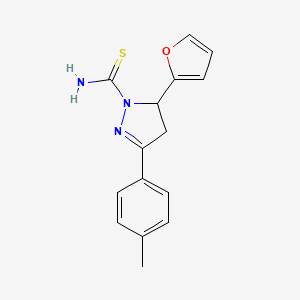
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the aldehydes and an appropriate amine, such as ammonium acetate, under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted imidazole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-imidazole: Lacks the 4-methoxyphenyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-1H-imidazole:
1-(4-Chlorophenyl)-5-phenyl-1H-imidazole: Contains a phenyl group instead of a 4-methoxyphenyl group, which may affect its chemical behavior and biological activity.
Properties
Molecular Formula |
C16H13ClN2O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazole |
InChI |
InChI=1S/C16H13ClN2O/c1-20-15-8-2-12(3-9-15)16-10-18-11-19(16)14-6-4-13(17)5-7-14/h2-11H,1H3 |
InChI Key |
WPTMTZVMWYQBQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


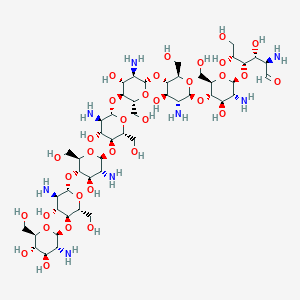
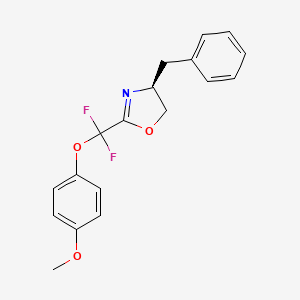


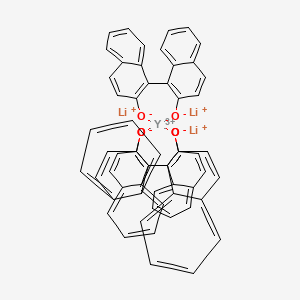
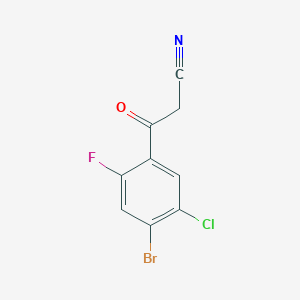
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
